

# Application Note: Optimization of Cross-Coupling Architectures for Pyridazine-Pyrazole Biaryl Systems

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## Compound of Interest

Compound Name:	<i>1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine</i>
CAS No.:	1564818-41-2
Cat. No.:	B1433973

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Target Molecule: **1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine** Molecular Weight: ~175.19 g/mol Core Challenge: Mitigating catalyst poisoning by the electron-deficient pyridazine "diazine" motif and the coordinating free primary amine.[1]

## Strategic Analysis & Retrosynthetic Logic

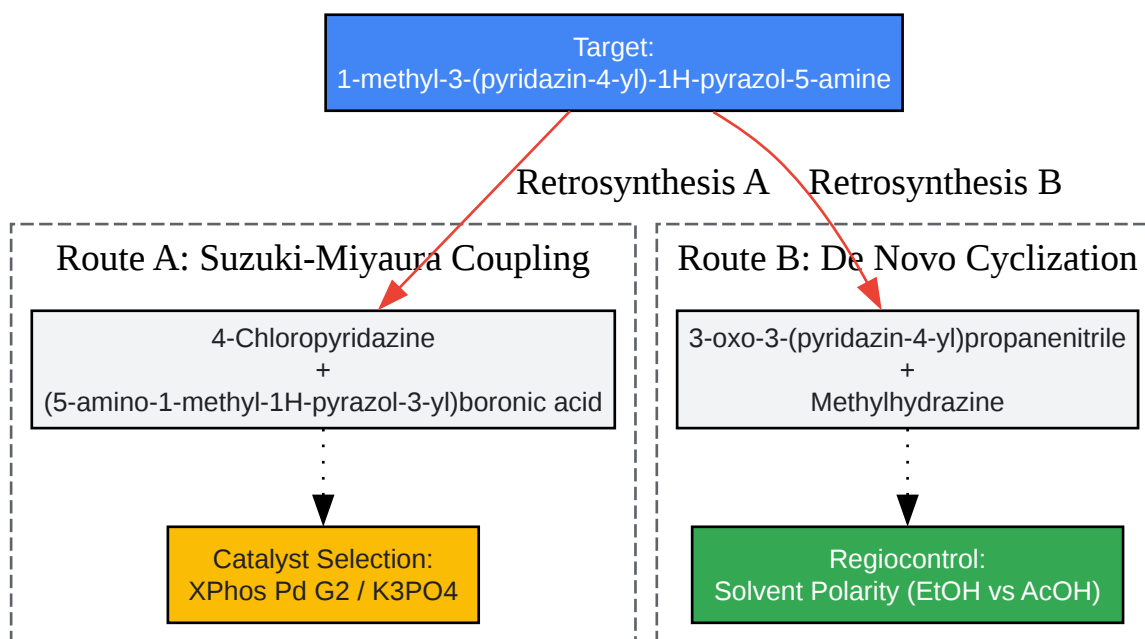
Synthesizing **1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine** presents a "push-pull" electronic challenge. The pyridazine ring is highly electron-deficient ( $\pi$ -deficient), making it prone to oxidative addition difficulties or inverse electron demand side reactions.[1] Conversely, the 5-amino-pyrazole moiety is electron-rich ( $\pi$ -excessive) with a free amine capable of chelating Palladium (Pd) species, effectively killing the catalytic cycle.

## Critical Decision Matrix

- Route A (Suzuki Coupling): Best for late-stage diversification (e.g., if you have a library of pyridazine halides). Requires careful catalyst selection to prevent N-coordination.

- Route B (De Novo Cyclization): Best for multi-gram scale-up of this specific core.[1] Avoids transition metals entirely but requires specific beta-ketonitrile precursors.[1]

## Visual Workflow (Retrosynthesis)



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Caption: Retrosynthetic disconnection showing the two primary pathways: Metal-catalyzed coupling (Route A) and Condensation/Cyclization (Route B).

## Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Formation of the C3-C4 biaryl bond between the pyrazole and pyridazine rings.[1]

### Mechanistic Insight

Standard Pd(PPh<sub>3</sub>)<sub>4</sub> conditions often fail here because the pyridazine nitrogens can displace triphenylphosphine ligands, leading to Pd-black precipitation. We utilize Dialkylbiaryl phosphine ligands (Buchwald Ligands) like XPhos or SPhos. These bulky, electron-rich ligands prevent the Pd center from coordinating with the pyridazine or the free amine product.

## Experimental Procedure

#### Reagents:

- Electrophile: 4-Chloropyridazine (1.0 equiv) [Note: 4-bromo is more reactive but often less stable].[1]
- Nucleophile: 1-methyl-5-amino-1H-pyrazol-3-ylboronic acid pinacol ester (1.1 equiv).[1]
- Catalyst: XPhos Pd G2 (2-5 mol%).[1]
- Base: K<sub>3</sub>PO<sub>4</sub> (Tribasic Potassium Phosphate) (3.0 equiv).
- Solvent: 1,4-Dioxane / Water (4:1 ratio).

#### Step-by-Step Protocol:

- Inert Setup: Charge a microwave vial or pressure tube with 4-chloropyridazine (1.0 mmol) and the pyrazole boronate (1.1 mmol).
- Catalyst Addition: Add XPhos Pd G2 (0.02 mmol, 2 mol%). Author's Note: If G2 precatalyst is unavailable, use Pd<sub>2</sub>(dba)<sub>3</sub> (2 mol%) + XPhos (4 mol%).
- Base & Solvent: Add K<sub>3</sub>PO<sub>4</sub> (3.0 mmol) followed by degassed 1,4-Dioxane (4 mL) and Water (1 mL).
- Degassing: Sparge the mixture with Argon for 5 minutes. Cap the vessel immediately.
- Reaction: Heat to 100°C for 4–12 hours.
  - Microwave Option: 120°C for 45 minutes.
- Work-up: Cool to RT. Dilute with EtOAc. Wash with water and brine.[1] Dry over Na<sub>2</sub>SO<sub>4</sub>. [1]
- Purification: Flash chromatography (DCM:MeOH gradient, 0-10%). Pyridazine-amines are polar; typical elution occurs at 5-8% MeOH.[1]

## Troubleshooting Table: Coupling Optimization

Issue	Observation	Remediation Strategy
Protodeboronation	Pyrazole boronate hydrolyzes (mass - Bpin)	Switch base to anhydrous Cs <sub>2</sub> CO <sub>3</sub> or K <sub>2</sub> CO <sub>3</sub> . <sup>[1]</sup> Switch solvent to n-Butanol or Toluene. <sup>[1]</sup>
Catalyst Poisoning	Reaction stalls; Pd black forms	Increase catalyst to 5 mol%. Switch ligand to CM-Phos or CataCXium A. <sup>[1]</sup>
Amine Interference	Low yield; complex mixture	Protect the 5-amine as a Boc-carbamate or Trityl group prior to coupling. <sup>[1]</sup>

## Protocol B: De Novo Cyclization (Scale-Up Route)

Objective: Constructing the pyrazole ring directly onto the pyridazine core. This is often chemically superior to coupling for this specific scaffold as it avoids transition metals.<sup>[1]</sup>

### Mechanistic Insight

The reaction involves the condensation of methylhydrazine with a beta-ketonitrile.<sup>[1]</sup> The regioselectivity is governed by the nucleophilicity of the hydrazine nitrogens. The internal nitrogen (NH-Me) is more nucleophilic, but the terminal nitrogen (NH<sub>2</sub>) is less sterically hindered. In refluxing ethanol, the terminal NH<sub>2</sub> typically attacks the ketone (most electrophilic site), leading to the desired 5-amino-1-methyl-3-substituted isomer.<sup>[1]</sup>

### Experimental Procedure

Reagents:

- Precursor: 3-oxo-3-(pyridazin-4-yl)propanenitrile (1.0 equiv).<sup>[1]</sup>
- Reagent: Methylhydrazine (1.2 equiv).
- Solvent: Ethanol (Absolute).

- Catalyst (Optional): Acetic Acid (0.5 equiv) - helps buffer the reaction and accelerate imine formation.

#### Step-by-Step Protocol:

- Dissolution: Dissolve 3-oxo-3-(pyridazin-4-yl)propanenitrile (10 mmol) in Ethanol (50 mL).
- Addition: Add Methylhydrazine (12 mmol) dropwise at room temperature.
  - Caution: Methylhydrazine is toxic.<sup>[1]</sup> Handle in a fume hood.
- Reflux: Heat the mixture to reflux (80°C) for 3–6 hours. Monitor by LCMS for the disappearance of the nitrile.
- Isolation:
  - Cool the mixture to 0°C.
  - The product often precipitates as a solid. Filter and wash with cold ethanol/ether.<sup>[1]</sup>
  - If no precipitate: Evaporate solvent and recrystallize from EtOH/Heptane.<sup>[1]</sup>

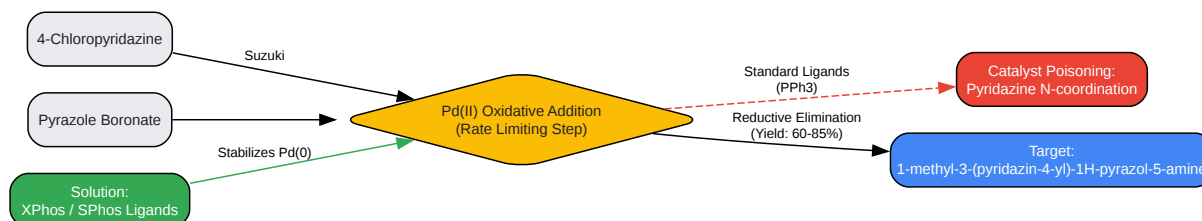
## Functionalization: Buchwald-Hartwig Amination

If the goal is to further react the 5-amine of the target molecule.<sup>[1]</sup>

The 5-amino group on the pyrazole is moderately nucleophilic but can be sluggish due to the electron-withdrawing pyridazine ring at position 3.<sup>[1]</sup>

- Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (Excellent for primary amines).<sup>[1]</sup>
- Base: LiHMDS (1.0 M in THF) or NaOtBu.<sup>[1]</sup>
- Conditions: 1,4-Dioxane, 90°C.
- Note: If coupling to an aryl chloride, use BrettPhos.<sup>[1]</sup> If coupling to an aryl triflate, use RuPhos.

## Reaction Pathway Visualization



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Caption: Mechanistic pathway highlighting the necessity of bulky ligands (XPhos) to prevent pyridazine-induced catalyst deactivation.

## References

- Pyridazine Cross-Coupling Reviews
  - Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties.[1][2][3][4][5] Thieme Connect.[1] (Discusses the inherent difficulty of diazine couplings and ligand selection).
- Suzuki Coupling Methodologies
  - Suzuki-Miyaura Coupling.[1][2][5][6][7] Organic Chemistry Portal.[1] (General mechanistic overview and modern catalyst tables).
- Aminopyrazole Synthesis
  - Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling.[1][6] RSC Advances.[1] (Demonstrates XPhos Pd G2 utility in aminopyrazole scaffolds).
- De Novo Cyclization Context

- Synthesis of 1H-Pyrazolo[3,4-b]pyridines.[1][8][9][10] MDPI.[1] (Provides analogous conditions for condensing hydrazines with beta-keto nitriles to form fused or linked systems).

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